N-benzyl-isoleucine
CAS No.: 1859-49-0
Cat. No.: VC21545155
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1859-49-0 |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | (2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |
| Standard InChI Key | GPAVORZIWQTJJQ-JQWIXIFHSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)[O-])[NH2+]CC1=CC=CC=C1 |
| Canonical SMILES | CCC(C)C(C(=O)[O-])[NH2+]CC1=CC=CC=C1 |
Introduction
Chemical Properties and Structural Characteristics
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid, also known as N-benzyl-L-isoleucine, is a modified amino acid with specific stereochemistry that contributes to its unique biochemical properties. The compound features a benzyl group attached to the nitrogen atom of isoleucine, creating a secondary amine functionality that influences its reactivity and biological behavior.
Basic Chemical Properties
The basic chemical properties of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Chemical Properties of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid
| Property | Value |
|---|---|
| CAS Number | 1859-49-0 |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | (2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
| Standard InChI | InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |
| Standard InChIKey | GPAVORZIWQTJJQ-JQWIXIFHSA-N |
The compound possesses the characteristic carboxylic acid group of amino acids while featuring the distinctive benzyl group attached to the amino nitrogen. This structural modification significantly alters the properties of the parent amino acid L-isoleucine, particularly its reactivity, solubility, and biological interactions.
Structural Features and Stereochemistry
The (2S,3S) stereochemistry of this compound is crucial for its biological activity and applications in peptide synthesis. The specific stereochemical configuration influences how the molecule interacts with biological targets and other reagents in synthetic processes. The 2S configuration corresponds to the alpha carbon of the amino acid, while the 3S configuration relates to the beta carbon of the isoleucine side chain.
The benzyl group attached to the nitrogen introduces both steric effects and hydrophobic interactions that can enhance binding to target receptors. This structural modification transforms the primary amine of isoleucine into a secondary amine, altering its nucleophilicity and participation in peptide bond formation .
Biosynthetic and Laboratory Synthesis Methods
The synthesis of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid typically follows established protocols designed to maintain stereochemical integrity while achieving high yields and purity.
Laboratory Synthesis Approaches
The laboratory synthesis of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid commonly employs reductive amination or nucleophilic substitution reactions starting from L-isoleucine or its derivatives. The key challenge in these syntheses is maintaining the stereochemical integrity at both the alpha and beta carbon centers.
A typical synthetic route involves:
-
Protection of the carboxylic acid group of L-isoleucine
-
Reductive amination with benzaldehyde in the presence of a reducing agent like sodium cyanoborohydride
-
Deprotection of the carboxylic acid group under acidic conditions
The purification generally employs column chromatography or recrystallization techniques to obtain the compound with high stereochemical purity.
Biological Activity and Research Significance
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid exhibits significant biological activities that make it valuable for research and potential therapeutic applications.
Role in Peptide Synthesis
The primary significance of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid lies in its utility as a reagent in the synthesis of peptides, particularly hydrazinopeptides. Its mechanism of action involves the formation of amide bonds, which are fundamental components of peptide linkages. The stability of these peptide bonds is notable, as they can persist for extended periods under physiological conditions.
The N-benzyl modification introduces structural elements that can:
-
Provide protection against enzymatic degradation
-
Enhance membrane permeability of resulting peptides
-
Introduce conformational constraints that can improve target selectivity
-
Create additional binding interactions with target receptors
Effects on Peptide Structure and Stability
Incorporation of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid into peptide chains can significantly alter their three-dimensional structure and stability. The benzyl group introduces hydrophobic interactions that can influence peptide folding and aggregation. These structural modifications can enhance the stability of peptides against proteolytic degradation, potentially extending their half-life in biological systems.
Research has shown that peptides containing this modified amino acid exhibit enhanced stability under various physiological conditions compared to their unmodified counterparts. This increased stability is attributed to the steric hindrance provided by the benzyl group, which can restrict access of proteolytic enzymes to the peptide backbone.
Current Research Findings and Applications
Recent studies have highlighted several important applications and findings related to (2S,3S)-2-(benzylamino)-3-methylpentanoic acid in biochemical and pharmaceutical research.
Enhanced Efficacy of Peptide-Based Drugs
One of the most promising aspects of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid research is its potential to enhance the efficacy of peptide-based drugs. Studies have demonstrated that incorporating this compound into peptide structures can improve their interaction with target receptors and enhance their biological activity.
Table 2: Research Findings on Enhanced Drug Efficacy
| Study Focus | Key Findings | Implications |
|---|---|---|
| Receptor Binding | Peptides containing (2S,3S)-2-(benzylamino)-3-methylpentanoic acid showed improved binding affinity to specific receptors involved in metabolic regulation | Potential for developing more effective drugs targeting metabolic disorders |
| Biological Activity | Modified peptides exhibited enhanced biological activity compared to non-modified counterparts | Suggests role as a bioactive enhancer in therapeutic applications |
| Stability Enhancement | Incorporation led to increased stability against enzymatic degradation | Could extend the half-life of peptide therapeutics in vivo |
The enhanced efficacy is primarily attributed to the structural modifications introduced by the benzyl group, which can create additional binding interactions with target receptors while also protecting the peptide from rapid degradation.
Cellular Effects and Mechanisms
The influence of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid on cellular processes extends beyond its role in peptide synthesis. Research has demonstrated that this compound can affect cellular pathways by modifying peptide structures and enhancing their stability and activity within cellular environments.
Key cellular effects include:
-
Modulation of signaling pathways involving peptide receptors
-
Influence on protein-protein interactions through structural modifications
-
Potential effects on cell cycle regulation and apoptosis
-
Altered metabolism of peptides containing this modified amino acid
These cellular effects highlight the potential of (2S,3S)-2-(benzylamino)-3-methylpentanoic acid as a tool for studying cellular processes and developing therapeutic interventions targeting specific cellular pathways.
Comparative Analysis with Parent Compound
To understand the significance of the modifications in (2S,3S)-2-(benzylamino)-3-methylpentanoic acid, it is valuable to compare it with its parent compound, L-isoleucine.
Structural and Functional Differences
L-isoleucine is one of the essential branched-chain amino acids (BCAAs) that cannot be synthesized by humans and must be obtained through diet. It plays crucial roles in protein synthesis and metabolic processes . The addition of the benzyl group to create (2S,3S)-2-(benzylamino)-3-methylpentanoic acid significantly alters the chemical and biological properties of the amino acid.
Table 3: Comparison Between L-Isoleucine and (2S,3S)-2-(benzylamino)-3-methylpentanoic acid
| Property | L-Isoleucine | (2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
|---|---|---|
| Molecular Weight | 131.17 g/mol | 221.29 g/mol |
| Amine Group | Primary amine | Secondary amine (N-benzylated) |
| Hydrophobicity | Moderate | Enhanced due to benzyl group |
| Receptor Interactions | Standard amino acid interactions | Additional interactions through benzyl group |
| Metabolic Role | Essential BCAA, glucogenic and ketogenic | Synthetic derivative, not involved in natural metabolism |
| Peptide Bond Formation | Standard peptide bond participant | Modified reactivity due to N-benzylation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume